4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄ClN It is a derivative of cyclohexan-1-amine, where a cyclopentylmethyl group is attached to the cyclohexan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Cyclopentylmethyl Group Addition: The cyclohexan-1-ol is then reacted with cyclopentylmethyl bromide in the presence of a strong base like sodium hydride (NaH) to form 4-(cyclopentylmethyl)cyclohexan-1-ol.
Amination: The resulting cyclohexanol derivative is then converted to the amine through amination using ammonia (NH₃) and a catalyst such as palladium on carbon (Pd/C).
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO₃) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclohexanone derivatives and aldehydes.
Reduction Products: Cyclohexan-1-amine and cyclohexanol derivatives.
Substitution Products: Various amine and alcohol derivatives.
Scientific Research Applications
4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride is similar to other cyclohexan-1-amine derivatives, such as 4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride and 4-(Cyclopentyl)cyclohexan-1-amine hydrochloride. its unique cyclopentylmethyl group provides distinct chemical properties and potential applications. The presence of the cyclopentylmethyl group enhances the compound's stability and reactivity compared to its counterparts.
Comparison with Similar Compounds
4-(Cyclohexylmethyl)cyclohexan-1-amine hydrochloride
4-(Cyclopentyl)cyclohexan-1-amine hydrochloride
4-(Cyclopropylmethyl)cyclohexan-1-amine hydrochloride
This comprehensive overview highlights the significance of 4-(Cyclopentylmethyl)cyclohexan-1-amine hydrochloride in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-(cyclopentylmethyl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10;/h10-12H,1-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUTUYUYSPCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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